Cas no 2680809-05-4 (2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)

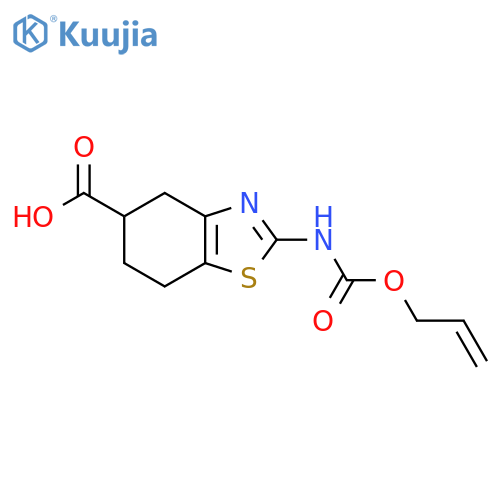

2680809-05-4 structure

商品名:2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid

2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid

- 2680809-05-4

- EN300-28286435

- 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid

-

- インチ: 1S/C12H14N2O4S/c1-2-5-18-12(17)14-11-13-8-6-7(10(15)16)3-4-9(8)19-11/h2,7H,1,3-6H2,(H,15,16)(H,13,14,17)

- InChIKey: YTYKTMYRBSBTHD-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(=O)OCC=C)=NC2=C1CCC(C(=O)O)C2

計算された属性

- せいみつぶんしりょう: 282.06742811g/mol

- どういたいしつりょう: 282.06742811g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28286435-0.1g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 0.1g |

$968.0 | 2023-09-08 | ||

| Enamine | EN300-28286435-10.0g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 10g |

$5159.0 | 2023-05-25 | ||

| Enamine | EN300-28286435-0.05g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 0.05g |

$924.0 | 2023-09-08 | ||

| Enamine | EN300-28286435-2.5g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 2.5g |

$2155.0 | 2023-09-08 | ||

| Enamine | EN300-28286435-5.0g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 5g |

$3479.0 | 2023-05-25 | ||

| Enamine | EN300-28286435-1.0g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 1g |

$1200.0 | 2023-05-25 | ||

| Enamine | EN300-28286435-0.5g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 0.5g |

$1056.0 | 2023-09-08 | ||

| Enamine | EN300-28286435-0.25g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 0.25g |

$1012.0 | 2023-09-08 | ||

| Enamine | EN300-28286435-1g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 1g |

$1100.0 | 2023-09-08 | ||

| Enamine | EN300-28286435-5g |

2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |

2680809-05-4 | 5g |

$3189.0 | 2023-09-08 |

2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid 関連文献

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

2680809-05-4 (2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 503537-97-1(4-bromooct-1-ene)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量